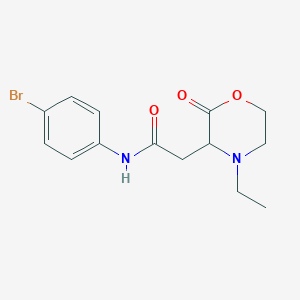
N-(4-bromophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
説明
N-(4-bromophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, commonly known as BEMAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BEMAP is a member of the acetamide family of compounds and is synthesized using a specific method that will be discussed later in In this paper, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BEMAP.
科学的研究の応用
BEMAP has shown potential applications in various fields of scientific research. One of the most promising applications of BEMAP is in the field of cancer research. Studies have shown that BEMAP has antitumor activity and can inhibit the growth of cancer cells. BEMAP has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BEMAP has been studied for its potential use as an anti-inflammatory agent.
作用機序
The exact mechanism of action of BEMAP is not fully understood. However, studies have shown that BEMAP inhibits the activity of a specific enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a critical role in various cellular processes. By inhibiting HDAC activity, BEMAP can alter gene expression patterns and lead to changes in cellular processes.
Biochemical and Physiological Effects
BEMAP has been shown to have various biochemical and physiological effects. Studies have shown that BEMAP can induce apoptosis (programmed cell death) in cancer cells. BEMAP has also been shown to decrease the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, BEMAP has been shown to increase the production of neurotrophic factors, which are involved in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using BEMAP in lab experiments is its specificity for HDAC inhibition. BEMAP has been shown to selectively inhibit the activity of HDAC, which can lead to more specific and targeted effects compared to other HDAC inhibitors. One limitation of using BEMAP in lab experiments is its relatively low potency compared to other HDAC inhibitors.
将来の方向性
There are several future directions for the study of BEMAP. One direction is the investigation of the potential use of BEMAP in combination with other cancer treatments. Another direction is the study of the effects of BEMAP on other cellular processes besides HDAC inhibition. Additionally, the investigation of the potential use of BEMAP in the treatment of other diseases such as autoimmune diseases and cardiovascular diseases is an area of future research.
Conclusion
BEMAP is a chemical compound that has shown potential applications in various fields of scientific research. Its specificity for HDAC inhibition and its potential use in the treatment of cancer and neurodegenerative diseases make it an attractive target for further study. While there are limitations to its use in lab experiments, the investigation of its potential applications in combination with other treatments and in the treatment of other diseases is an area of future research.
特性
IUPAC Name |
N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-2-17-7-8-20-14(19)12(17)9-13(18)16-11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTPECMEHNAGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzoylamino)-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4837903.png)
![4-allyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4837911.png)
![methyl 1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4837917.png)
![7-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4837927.png)
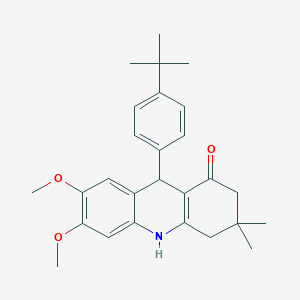
![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4837936.png)
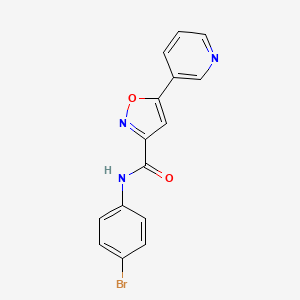
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3,4-dimethylphenyl)urea](/img/structure/B4837951.png)
![2-{[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4837962.png)

![N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide](/img/structure/B4837986.png)
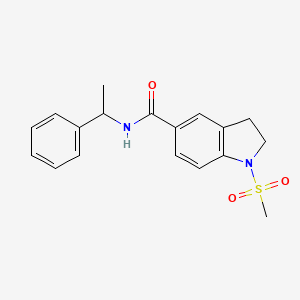
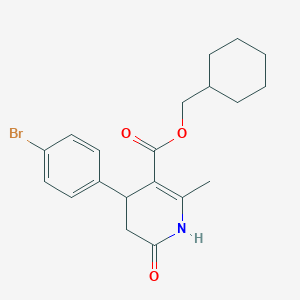
![N-(4-chlorobenzyl)-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4837998.png)